molecular formula C13H10ClN3OS3 B11538949 2-({5-[(4-Chlorobenzyl)sulfanyl]-4-cyano-1,2-thiazol-3-yl}sulfanyl)acetamide

2-({5-[(4-Chlorobenzyl)sulfanyl]-4-cyano-1,2-thiazol-3-yl}sulfanyl)acetamide

Cat. No.: B11538949
M. Wt: 355.9 g/mol
InChI Key: RFDZPPVMTUCUSZ-UHFFFAOYSA-N
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Description

2-[(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the thiazole ring with a chlorophenyl group, often using a chlorinating agent.

    Addition of the Sulfanyl Group:

    Formation of the Acetamide Group: This final step involves the acylation of the thiazole derivative to form the acetamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-[(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

2-[(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of 2-[(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10ClN3OS3

Molecular Weight

355.9 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-4-cyano-1,2-thiazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H10ClN3OS3/c14-9-3-1-8(2-4-9)6-20-13-10(5-15)12(17-21-13)19-7-11(16)18/h1-4H,6-7H2,(H2,16,18)

InChI Key

RFDZPPVMTUCUSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C(=NS2)SCC(=O)N)C#N)Cl

Origin of Product

United States

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